(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide
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Overview
Description
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxy-nitrophenyl group, and a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4,5-dimethoxy-2-nitrobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate Schiff base through the condensation of 3-chloroaniline with 4,5-dimethoxy-2-nitrobenzaldehyde under acidic conditions.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Coupling Reaction: The final step involves the coupling of the amine with acryloyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but lacks the nitro group.
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxyphenyl)prop-2-enamide: Similar structure but lacks the nitro group.
Uniqueness
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide is unique due to the presence of both the nitro and dimethoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
(E)-N-(3-chlorophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5/c1-24-15-8-11(14(20(22)23)10-16(15)25-2)6-7-17(21)19-13-5-3-4-12(18)9-13/h3-10H,1-2H3,(H,19,21)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAZHOVLUBJUPA-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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